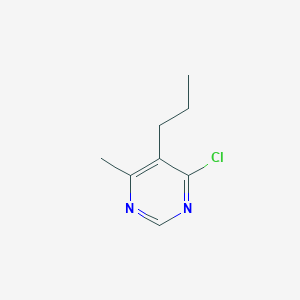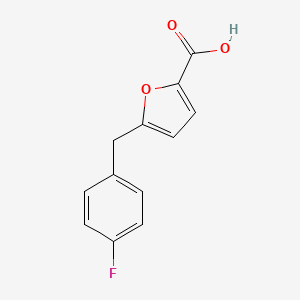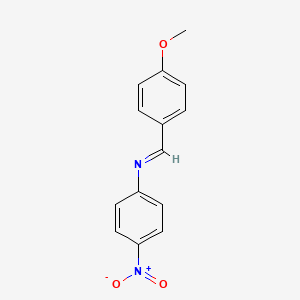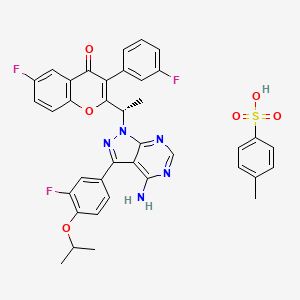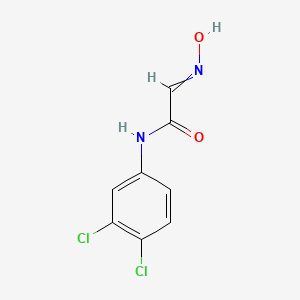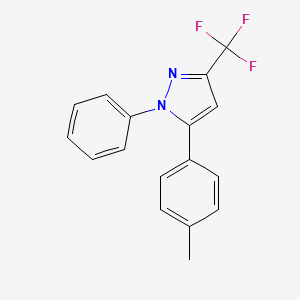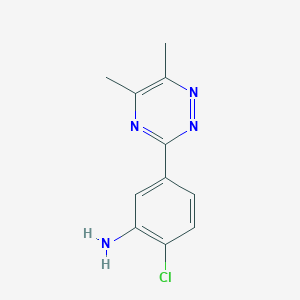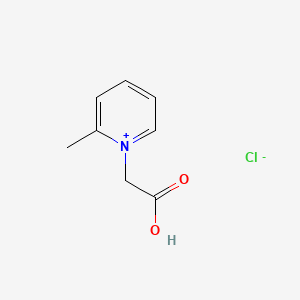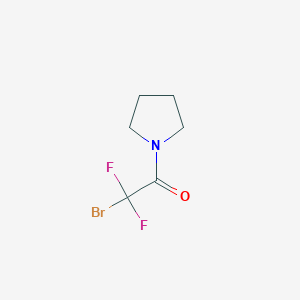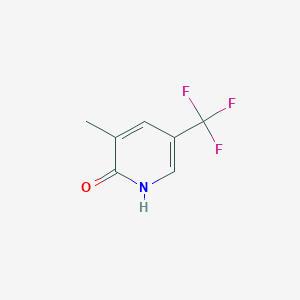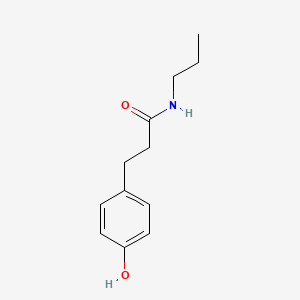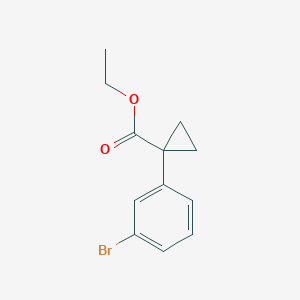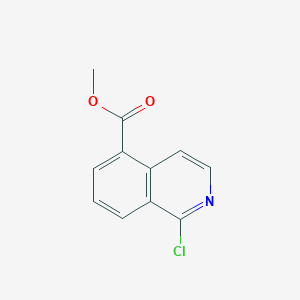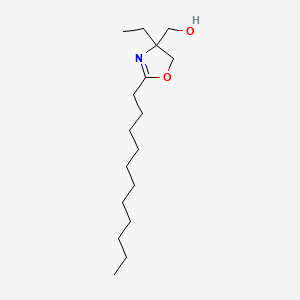
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol It is known for its unique structure, which includes an oxazoline ring, an ethyl group, and an undecyl chain
Méthodes De Préparation
The synthesis of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions to form the oxazoline ring . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Analyse Des Réactions Chimiques
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of (4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a nucleophile, participating in various biochemical pathways . The ethyl and undecyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and interaction with biological membranes .
Comparaison Avec Des Composés Similaires
(4-ethyl-2-undecyl-4,5-dihydrooxazol-4-yl)methanol can be compared with other oxazoline derivatives, such as:
Propriétés
Numéro CAS |
24448-07-5 |
|---|---|
Formule moléculaire |
C17H33NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
(4-ethyl-2-undecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C17H33NO2/c1-3-5-6-7-8-9-10-11-12-13-16-18-17(4-2,14-19)15-20-16/h19H,3-15H2,1-2H3 |
Clé InChI |
VBFBQEURBQANIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(CO1)(CC)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

